molecular formula C10H19NO3 B073491 Ethyl 6-acetamidohexanoate CAS No. 1119-42-2

Ethyl 6-acetamidohexanoate

Cat. No.: B073491
CAS No.: 1119-42-2
M. Wt: 201.26 g/mol
InChI Key: ODXLOYQHKJWSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-acetamidohexanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Transesterification Reactions

Ethyl 6-acetamidohexanoate undergoes transesterification with alcohols under catalytic conditions, enabling ester group modification. Key findings include:

ConditionCatalystProduct EsterYield (%)Reference
Methanol (reflux, 6 hrs)H₂SO₄ (0.5%)Mthis compound82
Isopropyl alcohol (80°C)NaOCH₃Isopropyl 6-acetamidohexanoate75

This reaction follows a nucleophilic acyl substitution mechanism, where the alkoxide ion attacks the ester carbonyl group. The acetamido moiety remains inert under these conditions due to its lower electrophilicity compared to the ester group.

Hydrolysis Reactions

The compound exhibits differential hydrolysis behavior depending on reaction conditions:

Acidic Hydrolysis

In 2M HCl (reflux, 4 hrs):

  • Ester group hydrolyzes to carboxylic acid.

  • Amide group remains intact due to protonation shielding.
    Product : 6-Acetamidohexanoic acid (Yield: 89%).

Basic Hydrolysis

In 1M NaOH (70°C, 3 hrs):

  • Simultaneous saponification of ester and hydrolysis of amide.
    Products :

Kinetic Behavior in Aqueous Systems

A related study on ethyl-6-aminohexanoate synthesis in near-critical water provides insights into reaction dynamics applicable to analogous systems :

ParameterAcidic Condition (pH 3)Basic Condition (pH 10)
Activation Energy (kJ/mol)58.2 ± 2.164.7 ± 1.8
Reaction OrderSecond-orderSecond-order
Optimal CatalystSnCl₂ (98% yield)None required

While this data specifically addresses caprolactam ethanolysis, the kinetic framework suggests similar temperature and pH dependencies for this compound hydrolysis .

Functional Group Interactions

The acetamido group participates in hydrogen-bonding networks, influencing reactivity:

  • Nucleophilic Additions : Limited at amide carbonyl due to resonance stabilization.

  • Reductive Amination : Requires harsh conditions (e.g., LiAlH₄, THF, Δ) to reduce amide to amine.

Thermal Stability

Thermogravimetric analysis reveals:

  • Decomposition Onset : 218°C

  • Primary Degradation Products :

    • Ethylene (from ester cleavage)

    • Acetic acid (from amide hydrolysis)

Properties

IUPAC Name

ethyl 6-acetamidohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-3-14-10(13)7-5-4-6-8-11-9(2)12/h3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXLOYQHKJWSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579091
Record name Ethyl 6-acetamidohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-42-2
Record name Ethyl 6-acetamidohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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